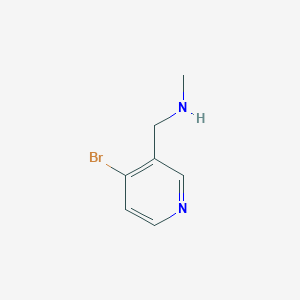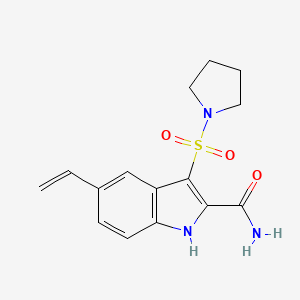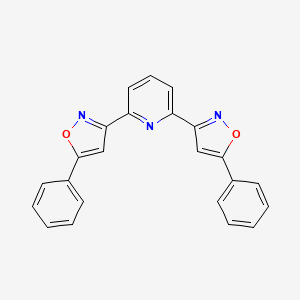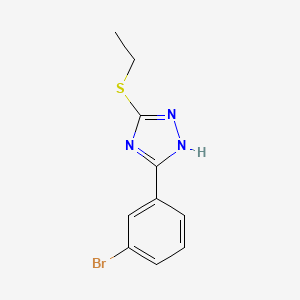![molecular formula C12H12O3 B14183932 [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid CAS No. 923026-31-7](/img/structure/B14183932.png)
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a phenyl group attached to a butynyl chain, which is further connected to an acetic acid moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid typically involves the reaction of 4-phenylbut-3-yn-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl chain can be reduced to form alkenes or alkanes.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products
Oxidation: Formation of 4-phenylbut-3-yn-2-one or 4-phenylbut-3-ynoic acid.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the butynyl chain and ether linkage, resulting in different chemical properties and reactivity.
4-Phenylbut-3-yn-2-ol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactivity.
[(4-Phenylbut-3-yn-2-yl)oxy]carbamate: Similar structure but with a carbamate group, which may exhibit different biological activities.
Eigenschaften
CAS-Nummer |
923026-31-7 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-(4-phenylbut-3-yn-2-yloxy)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-10(15-9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,9H2,1H3,(H,13,14) |
InChI-Schlüssel |
HCAQEDYNQXECSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=CC=C1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)



![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)



